

# Sanfetrinem: A Technical Guide to its Discovery, History, and Redevelopment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Sanfetrinem |           |
| Cat. No.:            | B1680756    | Get Quote |

# A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: **Sanfetrinem** is a potent, orally bioavailable tricyclic carbapenem antibiotic, belonging to the trinem class. Initially developed by GlaxoSmithKline in the 1990s for the treatment of upper respiratory tract infections, its development was halted for commercial reasons despite promising phase 2 clinical trial results.[1][2][3] Recently, **sanfetrinem** has garnered renewed interest for its potential as a treatment for tuberculosis (TB), including multidrug-resistant strains, leading to its entry into new clinical trials.[1][3][4][5] This technical guide provides an in-depth exploration of the discovery, historical development, and contemporary redevelopment of **sanfetrinem**, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

#### **Discovery and Initial Development**

**Sanfetrinem**, also known as GV-104326, emerged from research programs in the 1990s aimed at discovering novel β-lactam antibiotics with a broad spectrum of activity and oral bioavailability.[1] It is administered as the prodrug **sanfetrinem** cilexetil, which is designed to improve oral absorption.[1][6] Early studies demonstrated its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[6] Despite successful Phase 2 trials, further development was terminated.[3]

### **Repurposing for Tuberculosis**



The global health challenge of drug-resistant tuberculosis has spurred the search for new and effective treatments. A screening of approximately 2,000 β-lactam compounds identified **sanfetrinem** as a highly active agent against intracellular Mycobacterium tuberculosis.[1][2] This discovery has led to the repurposing of **sanfetrinem** for TB, with a Phase 2a clinical trial (NCT05388448) initiated to evaluate its early bactericidal activity, safety, and pharmacokinetics in patients with pulmonary tuberculosis.[3][4][5][7] This trial, which concluded patient enrollment in August 2024, is a significant step in determining the future role of this oral carbapenem in TB therapy.[5]

#### **Mechanism of Action**

Like other  $\beta$ -lactam antibiotics, **sanfetrinem**'s primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, **sanfetrinem** effectively blocks the crosslinking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.



Click to download full resolution via product page

Figure 1: Mechanism of action of **sanfetrinem**.

## **In Vitro Activity**

**Sanfetrinem** has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various organisms.



| Organism                   | Strain Type                    | MIC (μg/mL)   | Reference |
|----------------------------|--------------------------------|---------------|-----------|
| Staphylococcus<br>aureus   | Methicillin-Susceptible        | 0.06 (MIC90)  | [6]       |
| Streptococcus pyogenes     | 0.008 (MIC90)                  | [6]           | _         |
| Streptococcus pneumoniae   | 0.125 (MIC90)                  | [6]           |           |
| Escherichia coli           | 0.25 (MIC90)                   | [6]           |           |
| Klebsiella<br>pneumoniae   | 0.5 (MIC90)                    | [6]           |           |
| Mycobacterium tuberculosis | H37Rv (intracellular)          | 0.5 (MICTHP1) | [1]       |
| Mycobacterium tuberculosis | H37Rv (7H9 broth)              | 1.5 (MIC7H9)  | [1]       |
| Mycobacterium tuberculosis | Clinical Isolates<br>(MDR/XDR) | 1-4 (MIC90)   | [1]       |

## In Vivo Efficacy and Pharmacokinetics

Preclinical studies in murine models have demonstrated the in vivo efficacy of **sanfetrinem** cilexetil. The following table summarizes key pharmacokinetic parameters in mice following oral administration.



| Parameter        | Value | Units   | Reference |
|------------------|-------|---------|-----------|
| Plasma           |       |         |           |
| Cmax             | 7.60  | μg/mL   | [6]       |
| Tmax             | 0.25  | hours   | [6]       |
| AUC0-∞           | 6.16  | μg·h/mL | [6]       |
| Half-life (t1/2) | 0.37  | hours   | [6]       |
| Lungs            |       |         |           |
| Cmax             | 1.94  | μg/mL   | [6]       |
| AUC0-∞           | 1.56  | μg·h/mL | [6]       |

# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination**

Broth Microdilution Method: The in vitro activity of **sanfetrinem** is determined using the broth microdilution method as per the guidelines of the Japanese Society for Chemotherapy.

- Media Preparation: Cation-adjusted Mueller-Hinton broth is used for most bacteria. For Streptococcus spp., the broth is supplemented with 5% lysed horse blood.[6]
- Antibiotic Dilution: A serial two-fold dilution of sanfetrinem is prepared in the appropriate broth in 96-well microtiter plates.
- Inoculum Preparation: Bacterial strains are grown to a standardized turbidity, and the inoculum is prepared to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.





Click to download full resolution via product page

Figure 2: Workflow for MIC determination by broth microdilution.

### In Vivo Efficacy in Murine Models

Septicemia Model:

Animal Model: Male ICR mice are used.



- Infection: Mice are injected intraperitoneally with a bacterial suspension containing 5% mucin.
- Treatment: **Sanfetrinem** cilexetil, suspended in 0.5% metholose, is administered orally at various doses one hour after infection.
- Endpoint: Survival is monitored for 7 days, and the 50% effective dose (ED50) is calculated.

Respiratory Tract Infection Model:

- Animal Model: Male CBA/J mice are used.
- Infection: Mice are anesthetized and intranasally inoculated with a bacterial suspension.
- Treatment: Oral administration of sanfetrinem cilexetil begins 24 hours after infection and is repeated at 12-hour intervals.
- Endpoint: At specified time points, lungs are aseptically removed, homogenized, and viable bacterial counts are determined by plating on appropriate agar.

#### **Pharmacokinetic Studies in Mice**

- Animal Model: Male ICR mice are used.
- Drug Administration: A single oral dose of **sanfetrinem** cilexetil is administered.
- Sample Collection: Blood and lung samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours) post-administration.
- Drug Concentration Analysis: The concentration of active **sanfetrinem** in plasma and lung homogenates is determined using a bioassay, such as the paper disk method with a susceptible indicator organism (e.g., Bacillus subtilis).
- Pharmacokinetic Analysis: Standard pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data.





Click to download full resolution via product page

Figure 3: Workflow for a murine pharmacokinetic study.

#### Conclusion

**Sanfetrinem** represents a promising antibiotic with a rich history and a renewed potential to address significant unmet medical needs, particularly in the context of tuberculosis. Its broad spectrum of activity, oral bioavailability, and established safety profile from its initial development phase make it an attractive candidate for repurposing. The ongoing clinical trials will be crucial in defining its role in modern antimicrobial therapy. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the further exploration and clinical application of this important molecule.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- To cite this document: BenchChem. [Sanfetrinem: A Technical Guide to its Discovery, History, and Redevelopment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680756#discovery-and-history-of-sanfetrinem-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com